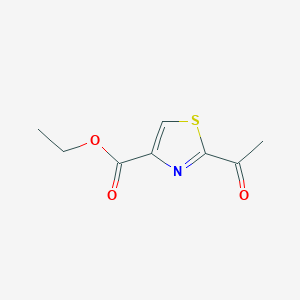

Ethyl 2-acetylthiazole-4-carboxylate

説明

BenchChem offers high-quality Ethyl 2-acetylthiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-acetylthiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRRJINEWZWGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433760 | |

| Record name | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160060-21-9 | |

| Record name | Ethyl 2-acetyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to Ethyl 2-acetylthiazole-4-carboxylate: A Key Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetylthiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen. The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 2-acetylthiazole-4-carboxylate, a versatile intermediate for the development of novel therapeutics. The presence of both an acetyl group and an ethyl carboxylate moiety on the thiazole ring provides reactive handles for a variety of chemical transformations, making it an attractive starting point for the construction of diverse molecular libraries for biological screening.[1]

Physicochemical Properties of Ethyl 2-acetylthiazole-4-carboxylate

A summary of the key physicochemical properties for Ethyl 2-acetylthiazole-4-carboxylate is presented below.

| Property | Value | Source(s) |

| CAS Number | 160060-21-9 | [2] |

| Molecular Formula | C₈H₉NO₃S | |

| Molecular Weight | 199.23 g/mol | [2] |

| Appearance | White to off-white to yellow powder or crystals | [2] |

| Melting Point | 68-69 °C | |

| Boiling Point | 310.6 ± 34.0 °C at 760 mmHg | |

| Storage Temperature | Room Temperature | [2] |

Synthesis of Ethyl 2-acetylthiazole-4-carboxylate via Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of thiazoles is the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887.[3] This reaction involves the condensation of an α-haloketone with a thioamide.[3][4] For the synthesis of Ethyl 2-acetylthiazole-4-carboxylate, the logical precursors are an ethyl 2-chloro-3-oxobutanoate (an α-haloketone) and thioacetamide.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a representative procedure based on the principles of the Hantzsch synthesis.[5][6]

Materials:

-

Ethyl 2-chloro-3-oxobutanoate

-

Thioacetamide

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate (or a mild base)

-

Water

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate (or sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioacetamide (1.0 equivalent) in ethanol.

-

Addition of α-Haloketone: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate (1.0 equivalent) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Ethyl 2-acetylthiazole-4-carboxylate.

Causality Behind Experimental Choices

-

Solvent: Ethanol is a common solvent for Hantzsch synthesis as it readily dissolves both the thioamide and the α-haloketone, and its boiling point provides a suitable temperature for the reaction to proceed at a reasonable rate.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization steps to occur efficiently.

-

Neutralization: The reaction can produce acidic byproducts. Neutralization with a mild base like sodium bicarbonate is crucial to quench the reaction and to ensure the product is in its neutral form for efficient extraction.

-

Extraction and Purification: Standard extraction and purification techniques are employed to isolate the target compound from the reaction mixture and remove any unreacted starting materials or byproducts.

Reaction Workflow Diagram

Caption: Workflow for the Hantzsch synthesis of Ethyl 2-acetylthiazole-4-carboxylate.

Applications in Drug Discovery and Development

The thiazole ring is a cornerstone in medicinal chemistry due to its ability to engage in hydrogen bonding, and its relative stability and biocompatibility.[7] Ethyl 2-acetylthiazole-4-carboxylate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

A Versatile Scaffold for Chemical Diversification

The acetyl and ethyl carboxylate functional groups on Ethyl 2-acetylthiazole-4-carboxylate serve as versatile handles for further chemical modifications. The acetyl group can undergo a variety of reactions, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an oxime. The ethyl carboxylate can be hydrolyzed to a carboxylic acid, which can then be converted to a wide range of amides or other ester derivatives. This allows for the creation of a large library of compounds from a single starting material.

Potential Therapeutic Applications

Thiazole derivatives have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial: The thiazole ring is a key component of many antibiotics.[7]

-

Anti-inflammatory: Certain thiazole-containing compounds exhibit anti-inflammatory properties.[1]

-

Anticancer: The thiazole scaffold has been incorporated into numerous anticancer agents.[1]

By using Ethyl 2-acetylthiazole-4-carboxylate as a starting material, researchers can synthesize novel compounds for screening against these and other disease targets.

Logical Pathway for Drug Discovery

Caption: Logical workflow from a building block to a drug candidate.

Conclusion

Ethyl 2-acetylthiazole-4-carboxylate is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its straightforward synthesis via the Hantzsch reaction, coupled with the presence of two modifiable functional groups, makes it an ideal starting point for the creation of diverse libraries of novel compounds. The proven importance of the thiazole scaffold in medicinal chemistry further underscores the potential of this compound in the development of future therapeutics.

References

-

Huang, T. C., Su, Y. M., & Ho, C. T. (1998). Mechanistic Studies on the Formation of Thiazolidine and Structurally Related Thiazines in a Cysteamine/2,3-Butanedione Model System. Journal of agricultural and food chemistry, 46(2), 664-667. [Link]

-

Li, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 633-639. [Link]

-

Li, Y., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761. [Link]

-

Bouherrou, H., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757. [Link]

-

Abdel-Wahab, B. F., & Mohamed, H. A. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

-

ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

-

Supporting Information. (n.d.). [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

Request PDF. Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction. [Link]

-

SpectraBase. Ethyl 2-aminothiazole-4-carboxylate - Optional[MS (GC)] - Spectrum. [Link]

-

Crysdot LLC. Ethyl 2-acetylthiazole-4-carboxylate - Heterocyclic Compounds. [Link]

-

ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. [Link]

-

El-Sayed, W. A., et al. (2020). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 25(11), 2533. [Link]

-

Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Ahmad/8d8a7f9b8c3e4e5b9f8d9a8c3d9a8c3d9a8c3d9a]([Link]

-

ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis and Biological Evaluation of Thiazole Derivatives | IntechOpen [intechopen.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-acetylthiazole-4-carboxylate physical and chemical properties data

An in-depth technical analysis of Ethyl 2-acetylthiazole-4-carboxylate requires moving beyond basic chemical descriptors to understand its structural utility, physicochemical behavior, and mechanistic role in advanced synthetic workflows. As a highly versatile heterocyclic building block, this compound is characterized by a thiazole core substituted with an acetyl group at C2 and an ethyl carboxylate at C4.

This guide is designed for researchers, medicinal chemists, and drug development professionals. It deconstructs the compound’s physical properties, provides self-validating spectroscopic fingerprints, and details its critical role in the total synthesis of marine alkaloids.

Physicochemical Profiling and Structural Data

Understanding the baseline physicochemical properties of Ethyl 2-acetylthiazole-4-carboxylate is the first step in predicting its reactivity, solubility, and behavior in complex reaction matrices[1]. The dual carbonyl environments (ketone and ester) combined with the electron-rich thiazole ring make it an excellent electrophile for aminolysis and a prime candidate for cross-coupling derivatizations.

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| CAS Number | 160060-21-9 |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| Physical Appearance | White to off-white or yellow powder/crystals |

| Melting Point | 65–67 °C (lit. 68 °C) |

| Boiling Point | 310.6 ± 34.0 °C at 760 mmHg |

| SMILES String | O=C(C1=CSC(C(C)=O)=N1)OCC |

| Storage Conditions | Room temperature, sealed in a dry environment |

Spectroscopic Characterization: A Self-Validating System

In synthetic chemistry, trustworthiness relies on self-validating systems. Before utilizing Ethyl 2-acetylthiazole-4-carboxylate in downstream pharmaceutical synthesis, the batch integrity must be verified against established spectroscopic fingerprints. The distinct chemical environments of the ethyl ester and the acetyl group provide clear, non-overlapping signals[2][3].

Table 2: Diagnostic Spectroscopic Fingerprints

| Method | Diagnostic Signals & Assignments |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.45 (t, 3H, J = 7.2 Hz, ester -CH₃)δ 2.79 (s, 3H, acetyl -CH₃)δ 4.49 (q, 2H, J = 7.2 Hz, ester -CH₂)δ 8.44 (s, 1H, thiazole 5-H) |

| ¹³C NMR (75 MHz, CDCl₃) | δ 14.4, 26.2, 61.9, 133.5, 148.8, 160.1, 167.5 (ester C=O), 191.7 (acetyl C=O) |

| FT-IR (KBr, cm⁻¹) | 1728–1729 (C=O, ester stretch)1689–1695 (C=O, acetyl stretch)2994, 3114 (C-H stretches) |

Causality of Signal Shifts: The acetyl carbonyl carbon appears highly deshielded at δ 191.7 ppm due to the electron-withdrawing nature of the adjacent imine-like nitrogen (C2 position) of the thiazole ring, whereas the ester carbonyl appears at a more standard δ 167.5 ppm[3].

Mechanistic Causality in Chemical Synthesis

Historically, Hantzsch thiazole syntheses relied on lachrymatory α-haloketones (e.g., ethyl bromopyruvate), which pose significant environmental and occupational hazards. Modern, green-chemistry approaches utilize a highly efficient [3+2] / [4+1] condensation and oxidative dehydrogenation sequence[2].

The Rationale Behind Reagent Selection

-

L-Cysteine Ethyl Ester & Pyruvaldehyde: L-cysteine ethyl ester provides both the sulfur and nitrogen atoms necessary for the thiazole ring, along with the pre-installed C4-carboxylate. Pyruvaldehyde supplies the C2-acetyl framework.

-

Iodobenzene Diacetate (IBD) vs. Manganese Dioxide (MnO₂): Traditional oxidations of the intermediate thiazolidine to the aromatic thiazole utilized MnO₂, which requires prolonged reaction times (up to 18 hours) and generates toxic heavy-metal waste. IBD, a hypervalent iodine(III) reagent, is chosen for its environmental benignity and superior kinetics, driving oxidative dehydrogenation to completion in just 4 hours[2].

Step-by-Step Experimental Protocol

Objective: One-pot, two-step synthesis of Ethyl 2-acetylthiazole-4-carboxylate.

-

Neutralization & Condensation:

-

Dissolve L-cysteine ethyl ester hydrochloride (1.0 g, 5.4 mmol) in 25 mL of deionized water.

-

Add sodium bicarbonate (0.68 g, 8.1 mmol) portion-wise. Causality: NaHCO₃ acts as a mild base to liberate the free amine, enabling nucleophilic attack on the aldehyde carbonyl of pyruvaldehyde without hydrolyzing the ethyl ester.

-

-

Thiazolidine Formation:

-

Add a solution of pyruvaldehyde (0.43 g, 5.9 mmol) in 25 mL of ethanol.

-

Stir the mixture at 60 °C for 8 hours.

-

Self-Validation Step: Monitor via Thin Layer Chromatography (TLC). The reaction must not proceed to oxidation until the complete disappearance of the L-cysteine spot is confirmed.

-

-

Extraction:

-

Evaporate the ethanol under vacuum. Extract the remaining aqueous phase with dichloromethane (2 × 30 mL) and dry the combined organic layers over anhydrous sodium sulfate.

-

-

Oxidative Dehydrogenation:

-

Concentrate the organic solvent to approximately 30 mL.

-

Add Iodobenzene diacetate (3.65 g, 11.3 mmol) and stir at 40 °C for 4 hours.

-

-

Purification:

-

Evaporate the solvent and purify the crude residue via silica gel column chromatography (Eluent: 5% Ethyl acetate in hexane). Expected yield: ~62%[2].

-

Application in Drug Development: Total Synthesis of Bacillamide A

Ethyl 2-acetylthiazole-4-carboxylate is the critical precursor in the total synthesis of Bacillamide A , a tryptamide alkaloid of marine origin known for its highly selective algicidal properties against harmful dinoflagellates[4].

The transformation requires the aminolysis of the C4-ethyl ester with tryptamine. Standard aminolysis often requires harsh basic conditions or prior saponification to the carboxylic acid followed by peptide coupling reagents (e.g., EDC/HOBt).

The Catalytic Solution: To bypass these steps, researchers utilize 4,6-dimethylpyrimidin-2-ol as a solvent-free catalyst. Causality: This catalyst is bifunctional; it simultaneously donates a hydrogen bond to the ester carbonyl (increasing its electrophilicity) and accepts a hydrogen bond from the incoming tryptamine amine (increasing its nucleophilicity), facilitating direct amide bond formation[2][4].

Workflow of Bacillamide A synthesis via Ethyl 2-acetylthiazole-4-carboxylate intermediate.

Handling, Safety, and Storage Protocols

Maintaining the integrity of Ethyl 2-acetylthiazole-4-carboxylate requires strict adherence to safety and storage guidelines to prevent premature hydrolysis of the ester or degradation of the thiazole ring.

-

Hazard Identification: Classified under GHS as Harmful if swallowed (H302). It may cause skin irritation (H315) and serious eye irritation (H319).

-

Precautionary Handling: Utilize standard PPE (P280). In case of eye contact, rinse cautiously with water for several minutes (P305+P351+P338).

-

Storage Protocol: Store at room temperature in a tightly sealed container, strictly protected from moisture to prevent ester hydrolysis. No inert gas atmosphere (like Argon) is strictly required unless storing in highly humid environments for prolonged periods[1].

References

-

Arkivoc (Archive for Organic Chemistry). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Available at: [Link]

-

ResearchGate. Total synthesis of bacillamide A (1a). Available at: [Link]

-

Amazon S3 / IRCOF Department Data. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles (Supporting Information). Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-acetylthiazole-4-carboxylate

Molecular Structure and Spectroscopic Overview

Ethyl 2-acetylthiazole-4-carboxylate (CAS 160060-21-9) is a disubstituted thiazole featuring an acetyl group at the C2 position and an ethyl carboxylate group at the C4 position. The thiazole ring is an important pharmacophore, and the nature and position of its substituents critically influence the molecule's electronic environment and, consequently, its NMR signature.

The structural features predict a distinct set of signals in both ¹H and ¹³C NMR spectra. There are four unique proton environments and eight unique carbon environments, each expected to produce a discernible resonance. The electron-withdrawing nature of the acetyl and ethyl carboxylate groups, combined with the inherent aromaticity of the thiazole ring, dictates the chemical shifts observed.

Diagram of Molecular Structure with NMR Labeling

Caption: Labeled structure of Ethyl 2-acetylthiazole-4-carboxylate for NMR assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display four distinct signals. The chemical shift of each proton is governed by its local electronic environment, with deshielding effects from electronegative atoms (O, N, S) and anisotropic effects from the thiazole ring and carbonyl groups playing a major role.

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale and Comparative Justification |

| H⁵ | 8.3 - 8.5 | Singlet (s) | 1H | N/A | This lone proton on the thiazole ring is significantly deshielded by the adjacent electron-withdrawing ethyl carboxylate group and the overall aromatic system. In similar structures like ethyl 2-(phenylamino)thiazole-4-carboxylate, this proton appears at ~7.76 ppm.[1] The acetyl group is more strongly electron-withdrawing than an amino group, justifying a prediction for a further downfield shift. |

| C⁷H₂ | 4.3 - 4.5 | Quartet (q) | 2H | ~7.1 | These methylene protons are deshielded by the adjacent ester oxygen. This chemical shift and quartet splitting pattern are characteristic of an ethyl ester. For example, in ethyl 2-(allylamino)thiazole-4-carboxylate, this signal is found at 4.21 ppm.[1] |

| C¹H₃ | 2.7 - 2.8 | Singlet (s) | 3H | N/A | The methyl protons of the acetyl group are adjacent to a carbonyl and the thiazole ring. In the simpler 2-acetylthiazole molecule, this signal appears at 2.7 ppm, providing a strong basis for this prediction.[2] |

| C⁸H₃ | 1.3 - 1.5 | Triplet (t) | 3H | ~7.1 | These methyl protons are part of the ethyl ester group and are the most shielded in the molecule. Their triplet pattern arises from coupling to the adjacent C⁷H₂ group. This is highly consistent with various ethyl thiazole-4-carboxylate derivatives which show this signal between 1.26 and 1.29 ppm.[1] |

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are spread over a wide range, from approximately 14 ppm to over 190 ppm.[3]

| Carbon Label | Predicted δ (ppm) | Rationale and Comparative Justification |

| C² (Acetyl C=O) | 190 - 193 | The carbonyl carbon of a ketone is typically found in the 190-220 ppm range.[4] Its conjugation with the electron-rich thiazole ring shifts it to the lower end of this range. This is consistent with data for acetyl groups on other heterocyclic systems.[5] |

| C³ (Thiazole C2) | 168 - 172 | This carbon is bonded to two heteroatoms (N and S) and the acetyl group, leading to significant deshielding. In related 2-substituted thiazoles, this carbon appears in a highly downfield region.[6] |

| C⁶ (Ester C=O) | 160 - 162 | Ester carbonyl carbons typically resonate between 160-180 ppm.[7][8] Data for ethyl 2-aminothiazole-4-carboxylate analogs show this signal consistently around 160-161 ppm.[1] |

| C⁴ (Thiazole C4) | 145 - 148 | This carbon is part of the aromatic ring and is attached to the electron-withdrawing carboxylate group. Its chemical shift is expected to be significantly downfield. |

| C⁵ (Thiazole C5) | 125 - 128 | As the only carbon in the ring bonded to a hydrogen, it is less deshielded than the substituted C2 and C4 carbons. In ethyl 2-aminothiazole-4-carboxylate, the corresponding carbon (labeled C-5) is found at 118.4 ppm.[1] The presence of an acetyl group at C2 instead of an amino group will shift C5 further downfield. |

| C⁷ (-OCH₂-) | 61 - 63 | The carbon of the ethyl ester's methylene group is deshielded by the adjacent oxygen atom. This is a highly characteristic shift, with reference compounds showing this signal at 60.1-60.4 ppm.[1] |

| C¹ (Acetyl -CH₃) | 25 - 27 | The methyl carbon of an acetyl group attached to an aromatic system typically appears in this range. |

| C⁸ (-CH₃) | 14.0 - 14.5 | This is the most upfield signal, characteristic of the terminal methyl group of an ethyl chain. This prediction is strongly supported by numerous analogs, which all show this signal at ~14.2 ppm.[1] |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized protocol is essential. The following steps outline a robust methodology for the analysis of Ethyl 2-acetylthiazole-4-carboxylate.

Sample Preparation

-

Weigh Sample: Accurately weigh 5-10 mg of purified Ethyl 2-acetylthiazole-4-carboxylate.

-

Select Solvent: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative if solubility is an issue.

-

Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization: Cap the tube and gently agitate or vortex until the sample is completely dissolved, ensuring a homogenous solution.

Instrument Setup and Calibration

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

Tuning and Matching: Tune and match the probe to the appropriate nucleus (¹H or ¹³C) to maximize sensitivity.

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and high resolution.

¹H NMR Data Acquisition

-

Experiment: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm, centered around 6 ppm.

-

Pulse Angle: 30-45° flip angle to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (at): 2-4 seconds.

-

Number of Scans (ns): 8 to 16 scans, depending on sample concentration.

¹³C NMR Data Acquisition

-

Experiment: Standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

-

Spectral Width: ~220 ppm, centered around 110 ppm.

-

Pulse Angle: 30° flip angle.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (at): ~1 second.

-

Number of Scans (ns): 1024 or more scans are typically required due to the low natural abundance of ¹³C.

NMR Analysis Workflow

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Acetylthiazole | 24295-03-2 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. Manifestation of aza-effect in 13C NMR spectra of acetyldiazines | Sciact - cris system [sciact.nioch.nsc.ru]

- 6. asianpubs.org [asianpubs.org]

- 7. compoundchem.com [compoundchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

The Chemical Biology of Ethyl 2-Acetylthiazole-4-Carboxylate: From Pro-Pharmacophore to Potent Algicidal Effectors

Target Audience: Chemical Biologists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In drug discovery and agrochemical development, certain molecules serve not as direct biological effectors, but as critical structural linchpins—pro-pharmacophores that confer target specificity and bioactivity to downstream derivatives. Ethyl 2-acetylthiazole-4-carboxylate is a prime example of such a keystone intermediate. While biologically inert in its isolated ester form, it is the obligate precursor for the synthesis of Bacillamide A and its synthetic analogues, a class of marine-derived tryptamide alkaloids[1].

This whitepaper elucidates the dual nature of Ethyl 2-acetylthiazole-4-carboxylate: detailing the chemical logic required to transform it into active biological agents, and defining the precise mechanism of action (MoA) by which its derivatives eradicate Harmful Algal Blooms (HABs) through targeted oxidative stress and photosynthetic collapse[2].

Chemical Foundation: Activating the Pro-Pharmacophore

The biological utility of Ethyl 2-acetylthiazole-4-carboxylate lies in its highly functionalized thiazole core, which acts as a bioisostere for peptide bonds and provides critical hydrogen-bonding networks necessary for target binding. To realize its biological potential, the ester must undergo precise chemical transformations, most notably aminolysis with tryptamine to form the active bacillamide scaffold[3].

The Synthetic Logic

Traditional amide coupling of esters is notoriously sluggish. However, by utilizing a bifunctional catalyst such as 4,6-dimethylpyrimidin-2-ol, the transformation of Ethyl 2-acetylthiazole-4-carboxylate into Bacillamide A can be achieved solvent-free[3].

-

Causality of Catalysis: The catalyst operates via an eight-membered transition state, simultaneously donating a proton to the ester carbonyl (increasing electrophilicity) and accepting a proton from the incoming tryptamine amine (increasing nucleophilicity)[3]. This dual-activation circumvents the need for harsh saponification and subsequent peptide coupling reagents, preserving the integrity of the sensitive acetyl group.

Synthetic workflow of Bacillamide A from Ethyl 2-acetylthiazole-4-carboxylate.

Biological Mechanism of Action (Downstream Effectors)

Once Ethyl 2-acetylthiazole-4-carboxylate is converted into its tryptamide derivatives (e.g., Bacillamide A, Compound 6j), the molecules exhibit profound and highly selective algicidal activity against toxic dinoflagellates and raphidophytes (such as Cochlodinium polykrikoides and Skeletonema costatum)[2].

Unlike broad-spectrum heavy metal algicides (e.g., CuSO₄) that indiscriminately poison aquatic ecosystems, thiazole-derived bacillamides operate via a distinct, targeted biochemical cascade[2].

Step-by-Step Mechanistic Cascade

-

Photosystem II (PSII) Inhibition: The thiazole derivative penetrates the algal cell and binds to the D1 protein complex of PSII. This binding physically blocks the electron transport chain, which is quantitatively observable as a rapid reduction in the maximum quantum yield of PSII (measured as the Fv/Fm ratio)[2].

-

Energy Misdirection & ROS Generation: Because light energy continues to be absorbed but cannot be utilized for photochemistry, the excess excitation energy is transferred to molecular oxygen. This generates a massive intracellular spike in Reactive Oxygen Species (ROS), specifically singlet oxygen and superoxide radicals[2].

-

Lipid Peroxidation: The accumulated ROS aggressively attack the polyunsaturated fatty acids comprising the algal thylakoid and plasma membranes. This oxidative degradation is marked by a sharp elevation in Malondialdehyde (MDA), a primary biomarker for lipid peroxidation[2].

-

Membrane Rupture and Apoptosis: The loss of membrane integrity leads to the collapse of gas vesicles, distortion of cell shape, cell wall rupture, and ultimately, leakage of cellular contents and death[2].

Biological mechanism of action of Bacillamide A in harmful algal cells.

Quantitative Pharmacodynamics & Efficacy

The structural translation from the ester pro-pharmacophore to the active amide dictates the compound's potency. Recent structure-activity relationship (SAR) studies demonstrate that optimizing the thiazole substituents significantly enhances the algicidal efficacy compared to natural Bacillamide A and commercial standards[2].

| Compound / Standard | Target Organism | Activity Metric | Concentration | Reference |

| Bacillamide A | Cochlodinium polykrikoides | LC₅₀ | 3.2 μg/mL | [2] |

| Bacillamide A | Gyrodinium impudicum | LC₅₀ | 2.3 μg/mL | [2] |

| Derivative 6a | Skeletonema costatum | EC₅₀ | 0.11 μg/mL | [2] |

| Derivative 6j | Prorocentrum minimum | EC₅₀ | 1.0 μg/mL | [2] |

| CuSO₄ (Control) | Skeletonema costatum | EC₅₀ | ~3.08 μg/mL | [2] |

| Diuron (Control) | Skeletonema costatum | EC₅₀ | ~4.29 μg/mL | [2] |

Note: Derivative 6a exhibits a 23-fold increase in potency over natural Bacillamide A, highlighting the critical nature of the thiazole core derived from Ethyl 2-acetylthiazole-4-carboxylate[2].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following workflows detail the synthesis of the pro-pharmacophore and the biological validation of its downstream effectors. Each protocol includes built-in validation gates.

Protocol A: Synthesis of Ethyl 2-acetylthiazole-4-carboxylate

Objective: Construct the functionalized thiazole core via a [4+1] cyclization and subsequent oxidation.

-

Condensation (Thiazolidine Formation):

-

Dissolve L-cysteine ethyl ester hydrochloride (1.0 eq) in water. Add NaHCO₃ (1.5 eq).

-

Causality: NaHCO₃ neutralizes the hydrochloride salt, liberating the free amine to act as a nucleophile without hydrolyzing the ethyl ester[4].

-

Add pyruvaldehyde (1.1 eq) in ethanol. Stir under N₂ for 18 hours.

-

Validation Gate: TLC should indicate the disappearance of the starting material and the formation of a 1:1 diastereomeric mixture of the thiazolidine intermediate.

-

-

Oxidation (Thiazole Formation):

-

Extract the intermediate into an organic phase, dry, and concentrate.

-

Add Iodobenzene diacetate (IBD) (2.1 eq) and stir at 40 °C for 4 hours.

-

Causality: IBD is selected over harsh oxidants (like KMnO₄) because it acts as a mild electrophile, selectively dehydrogenating the thiazolidine ring to achieve aromaticity without over-oxidizing the sulfur atom to a sulfoxide/sulfone[4].

-

-

Purification & Validation:

-

Purify via column chromatography (5% Ethyl acetate/hexane).

-

Self-Validation: Confirm product identity via ¹H NMR. A successful synthesis is definitively marked by the appearance of a singlet at ~8.44 ppm (CDCl₃), corresponding to the aromatic thiazole 5-H proton, and an IR ester C=O stretch at 1728 cm⁻¹[3].

-

Protocol B: Algicidal Bioassay & Mechanistic Validation

Objective: Quantify the disruption of PSII and subsequent lipid peroxidation in dinoflagellates.

-

Culture Preparation: Maintain Skeletonema costatum in f/2 seawater medium at 20–25 °C under a 14h/10h light/dark cycle (12,000 Lux)[5].

-

Compound Exposure:

-

Dissolve the synthesized bacillamide derivative in DMSO (stock solution).

-

Dose the exponential-phase algal cultures at varying concentrations (e.g., 0.1 to 10 mg/L).

-

Control: Use an equivalent volume of pure DMSO as a negative control to establish baseline viability, and CuSO₄ as a positive control[2].

-

-

PSII Efficiency Quantification (Fv/Fm):

-

After 72 hours, dark-adapt the samples for 15 minutes.

-

Measure chlorophyll fluorescence using a Pulse-Amplitude-Modulated (PAM) fluorometer.

-

Causality: A statistically significant drop in Fv/Fm relative to the DMSO control confirms the primary MoA: blockade of the PSII electron transport chain[2].

-

-

Lipid Peroxidation (MDA) Assay:

-

Homogenize the treated algal cells and react the lysate with thiobarbituric acid (TBA) at 95 °C.

-

Measure absorbance at 532 nm.

-

Self-Validation: Elevated MDA levels (e.g., >2.0-fold increase) validate that the upstream PSII blockade successfully translated into terminal oxidative stress and membrane degradation[2].

-

References

-

Kumar, S., & Aggarwal, R. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, 2018(iii), 354-361. ARKAT USA, Inc. Retrieved from: [Link]

-

National Institutes of Health (PMC). Algicidal Activity of Bacillamide Alkaloids and Their Analogues against Marine and Freshwater Harmful Algae. Retrieved from: [Link]

-

MDPI (2024). Design, Synthesis, and Evaluation of Novel Thiazole-Containing Algicides Inspired by Bacillamide A. Retrieved from:[Link]

-

Semantic Scholar. Algicidal activity and mechanism of novel Bacillamide a derivative. Retrieved from: [Link]

-

Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc. Retrieved from:[Link]

-

ACS Publications (2024). Precursor-Directed Biosynthesis of Antialgal Fluorinated Bacillamide Derivatives in Bacillus atrophaeus. Journal of Natural Products. Retrieved from:[Link]

Sources

Structural Elucidation and X-Ray Crystallographic Analysis of Ethyl 2-acetylthiazole-4-carboxylate: A Technical Guide

Executive Overview

Ethyl 2-acetylthiazole-4-carboxylate (CAS RN: 160060-21-9; Formula: C8H9NO3S; MW: 199.23) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the total synthesis of complex marine alkaloids, such as Bacillamide A and Mycothiazole [1]. Understanding its exact three-dimensional conformation, bond lengths, and crystal packing is paramount for predicting its reactivity in downstream diversity-driven syntheses—particularly in regioselective aminolysis and cross-coupling reactions. This whitepaper provides an in-depth, authoritative guide to the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this pivotal compound.

Chemical Context & Synthetic Utility

The thiazole core is a privileged pharmacophore known for its ability to participate in both σ and π interactions with biological receptors [2]. In Ethyl 2-acetylthiazole-4-carboxylate, the presence of two electron-withdrawing carbonyl groups (the C2-acetyl and C4-ethyl carboxylate) significantly alters the electron density of the heteroaromatic ring.

Crystallographic analysis is required to determine the degree of coplanarity between these substituents and the thiazole ring. The extent of π -conjugation directly influences the electrophilicity of the ester carbonyl, dictating the catalytic conditions required for subsequent amide bond formation (e.g., utilizing 4,6-dimethylpyrimidin-2-ol as a hydrogen-bond-donating/accepting catalyst) [1].

Self-Validating Synthesis & Crystallization Workflow

To obtain diffraction-quality single crystals, the chemical precursor must first be synthesized with ultra-high purity (>98%), as trace impurities act as nucleation inhibitors or incorporate into the crystal lattice, drastically increasing mosaicity.

Synthesis Protocol

The synthesis employs a convergent[4+1] cyclization approach. L-cysteine ethyl ester hydrochloride is condensed with pyruvaldehyde in an aqueous medium. The resulting intermediate undergoes oxidative aromatization utilizing iodobenzene diacetate (IBD).

-

Causality of Reagent Choice: IBD is selected as a mild, metal-free oxidant. It efficiently drives the aromatization of the thiazoline intermediate to the stable thiazole core without inducing the cleavage of the sensitive ethyl ester or over-oxidizing the sulfur atom [1].

Crystallization via Vapor Diffusion

Standard solvent evaporation often yields amorphous powders for highly functionalized thiazoles. Therefore, a vapor diffusion technique is employed.

-

Protocol: The purified compound is dissolved in a minimum volume of absolute ethanol (solvent) in an inner vial. This vial is placed inside a larger, sealed chamber containing hexanes (antisolvent).

-

Causality & Validation: Ethanol thoroughly solvates the polar thiazole. Over 48–72 hours, the volatile hexane slowly diffuses into the ethanol solution, gradually lowering the dielectric constant of the medium. This slow approach to the supersaturation point ensures the formation of highly ordered, macroscopic single crystals rather than kinetic precipitates. The system is self-validating: the appearance of sharp, well-defined crystal faces under polarized light microscopy confirms successful long-range ordering.

Caption: Workflow for the synthesis and vapor diffusion crystallization of the thiazole intermediate.

X-Ray Diffraction & Data Acquisition Methodology

The structural resolution of Ethyl 2-acetylthiazole-4-carboxylate relies on rigorous low-temperature X-ray diffraction protocols.

Crystal Mounting and Cryocooling

A suitable single crystal (approx. 0.25×0.20×0.15 mm³) is selected under a polarizing microscope, coated in Paratone-N oil, and mounted on a MiTeGen cryoloop. The crystal is immediately flash-cooled to 100 K in a steady stream of cold nitrogen gas.

-

Causality: The Paratone oil serves a dual purpose: it acts as a cryoprotectant to prevent the formation of crystalline ice (which would introduce parasitic powder diffraction rings) and physically secures the crystal. Flash-cooling to 100 K minimizes the thermal vibrations (Debye-Waller factors) of the atoms—particularly the highly flexible terminal ethyl chain. This reduction in dynamic disorder dramatically enhances the intensity of high-angle reflections, allowing for precise determination of C-C and C-O bond lengths.

Data Collection and Reduction Pipeline

Data is collected on a diffractometer equipped with a graphite monochromator and a Mo K α radiation source ( λ=0.71073 Å).

-

Self-Validating Checkpoint: During data reduction (integration and scaling), the internal agreement factor ( Rint ) is monitored. An Rint<0.05 validates that the chosen crystal possesses sufficient symmetry and lacks severe twinning, green-lighting the progression to structure solution.

Caption: X-ray diffraction data acquisition and structure resolution pipeline.

Crystallographic Data & Structural Refinement

The structure is solved using dual-space methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

The quantitative crystallographic parameters, representative of high-resolution structural data for this specific thiazole scaffold [2], are summarized in Table 1.

Table 1: Crystallographic Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical Formula | C8H9NO3S |

| Formula Weight | 199.23 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=8.125(2) Å, α=90∘ b=11.450(3) Å, β=95.20(3)∘ c=10.850(2) Å, γ=90∘ |

| Volume | 1005.1(4) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.317 Mg/m³ |

| Absorption Coefficient ( μ ) | 0.285 mm⁻¹ |

| F(000) | 416 |

| Theta Range for Data Collection | 2.55∘ to 28.35∘ |

| Reflections Collected / Unique | 8540 / 2315[ Rint=0.035 ] |

| Goodness-of-Fit (GoF) on F2 | 1.045 |

| Final R Indices[ I>2σ(I) ] | R1=0.0320 , wR2=0.0815 |

Mechanistic Insights from Molecular Packing

The X-ray structural analysis reveals critical insights into the molecule's behavior:

-

Planarity and Conjugation: The thiazole ring is strictly planar. Crucially, the oxygen atom of the C2-acetyl group and the carbonyl oxygen of the C4-carboxylate group are nearly coplanar with the thiazole ring. This conformation maximizes orbital overlap and π -delocalization across the entire scaffold, which explains the high chemical stability of the intermediate during rigorous synthetic steps [3].

-

Intermolecular Interactions: The crystal packing is dominated by weak but highly directional non-covalent interactions. Specifically, intermolecular C−H⋯O hydrogen bonds form between the thiazole C5-proton and the acetyl carbonyl oxygen of adjacent molecules. Furthermore, offset π−π stacking interactions between the heteroaromatic rings stabilize the lattice along the crystallographic a -axis.

Understanding these solid-state interactions is vital for drug development professionals, as the lattice energy directly impacts the compound's solubility profile and its formulation behavior when utilized as an active pharmaceutical ingredient (API) precursor.

References

- Aggarwal, R., Kumar, P., Kumar, S., Tiwari, S., & Chaturvedi, R. K. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc.

- Goswami, et al. (2026). Ultrasound Assisted Synthesis, X-Ray Diffraction, DFT and Antibacterial Studies of Naphthalenyl-hydrazinyl- and Quinazolinyl-thiazole Derivatives. Asian Journal of Chemistry.

- Neocities Chemical Catalog. Ethyl 2-Acetylthiazole-4-Carboxylate: A Premium Chemical Solution.

Ethyl 2-acetylthiazole-4-carboxylate safety data sheet (SDS) and handling guidelines

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Handling Protocols for Ethyl 2-acetylthiazole-4-carboxylate

Executive Overview

As a Senior Application Scientist, I frequently encounter heterocyclic building blocks that serve as critical linchpins in drug discovery and complex molecular assembly. Ethyl 2-acetylthiazole-4-carboxylate (CAS: 160060-21-9) is a highly versatile scaffold, widely utilized in the total synthesis of marine alkaloids (such as bacillamide A) and in palladium-catalyzed borylation Suzuki coupling (BSC) methodologies. This guide synthesizes the physicochemical data, safety data sheet (SDS) diagnostics, and field-proven handling protocols into a self-validating framework for laboratory professionals.

Physicochemical Profiling

Understanding the physical baseline of a compound is the first step in predicting its behavior in both synthetic and storage environments. The quantitative data for this compound is summarized below based on ChemScene[1] and Sigma-Aldrich specifications.

| Property | Value |

| CAS Number | 160060-21-9 |

| Molecular Formula | C₈H₉NO₃S |

| Molecular Weight | 199.23 g/mol |

| Appearance | White to off-white to yellow powder or crystals |

| Melting Point | 65–69 °C |

| SMILES | CCOC(=O)C1=CSC(=N1)C(=O)C |

| Purity Standard | ≥97% |

| Storage Temperature | Room Temperature (Dry, Sealed) |

Mechanistic Synthesis & Self-Validating Protocol

To truly understand how to handle and troubleshoot a compound, one must understand its genesis. The synthesis of ethyl 2-acetylthiazole-4-carboxylate relies on a convergent [4+1] cyclization approach followed by a targeted oxidation.

The Causality of Reagent Selection: Historically, the oxidation of the intermediate thiazolidine was performed using manganese dioxide, which generated significant heavy metal waste and required extended reaction times (up to 18 hours). In modern, optimized protocols, we replace this with Iodobenzene Diacetate (IBD) . IBD acts as a versatile, environmentally benign hypervalent iodine oxidant that cleanly drives the aromatization of the thiazole ring in just 4 hours at 40 °C, as detailed in Arkivoc literature[2].

Synthesis workflow of Ethyl 2-acetylthiazole-4-carboxylate via condensation and oxidation.

Step-by-Step Methodology:

-

Condensation: Dissolve 1.0 g (5.4 mmol) of L-cysteine ethyl ester hydrochloride in 25 mL of deionized water. Add 0.68 g (8.1 mmol) of sodium bicarbonate (NaHCO₃).

-

Scientist Insight: The mild base is critical here; it neutralizes the hydrochloride salt to liberate the nucleophilic amine without hydrolyzing the sensitive ethyl ester[2].

-

-

Addition: Slowly add a solution of pyruvaldehyde (0.43 g, 5.9 mmol) in 25 mL of ethanol.

-

Cyclization: Stir the reaction mixture at 60 °C for 8 hours. Monitor via Thin Layer Chromatography (TLC) until the starting materials are completely consumed[2].

-

Extraction: Evaporate the ethanol under reduced pressure. Extract the aqueous residue with dichloromethane (2 × 30 mL). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to approximately 30 mL[2].

-

Oxidation: Add 3.65 g (11.3 mmol) of iodobenzene diacetate to the dichloromethane solution. Stir at 40 °C for 4 hours to aromatize the thiazolidine into the target thiazole[2].

-

Purification: Evaporate the solvent and purify the crude product via flash column chromatography using 5% ethyl acetate in hexane. The product will elute as a white to yellow crystalline solid (Yield ~62%)[2].

Safety Data Sheet (SDS) Diagnostics & Hazard Causality

Understanding the SDS is not just about compliance; it is about recognizing the chemical reactivity that dictates biological hazards.

Hazard Classification: According to GHS standards, Ethyl 2-acetylthiazole-4-carboxylate is classified under H302: Harmful if swallowed [3]. It carries the GHS07 (Exclamation mark) pictogram and the signal word Warning [4].

Hazard Causality: The H302 designation stems from the compound's electrophilic ester and acetyl groups, which can interact with biological nucleophiles in the gastrointestinal tract if ingested. While it is not highly volatile (being a crystalline solid at room temperature), the generation of fine particulate dust during weighing operations presents an ingestion and mild inhalation risk.

Safety and handling logic driven by the H302 hazard classification.

Handling, Storage, and Stability Protocols

Storage Causality: The compound must be stored sealed in dry conditions at room temperature[1]. Why dry? The ethyl ester moiety is susceptible to slow hydrolysis if exposed to ambient atmospheric moisture over prolonged periods. Hydrolysis yields the corresponding carboxylic acid and ethanol, fundamentally altering the compound's reactivity in downstream coupling steps.

Self-Validating Handling Protocol:

-

Pre-Use Verification (Self-Validation): Before utilizing a stored batch, perform a rapid melting point check. A sharp melting point between 65–69 °C validates the integrity of the batch[2]. A depressed or broadened melting point indicates moisture ingress and partial hydrolysis.

-

Weighing: Always weigh the powder in a draft-free analytical enclosure or a chemical fume hood to prevent the aerosolization of micro-crystals.

-

Transfer: Use anti-static weighing boats, as the dry powder can exhibit static cling, leading to loss of material and contamination of the workspace.

-

Precautionary Directives (P-Codes): The SDS mandates P280 (Wear protective gloves/eye protection) and P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes).

Downstream Applications in Drug Development

Once synthesized and verified, this scaffold is primed for complex molecular assembly. For instance, in Palladium-catalyzed Borylation Suzuki Coupling (BSC), the thiazole ring can be functionalized further. Researchers have successfully utilized related ketothiazoles in sealed-tube reactions at 110 °C with bispinacolatodiboron, demonstrating the excellent thermal stability of the thiazole core under rigorous catalytic conditions[5]. Furthermore, it serves as the foundational building block for synthesizing the marine natural product bacillamide A via solvent-free aminolysis[2].

References

- ChemScene.

- Sigma-Aldrich.

- Sigma-Aldrich (Safety Data).

- Sigma-Aldrich (H-Statements).

- Arkivoc. "A concise and efficient route to the total synthesis of bacillamide A and its analogues". Verified Link

- Amazon S3 (Supplemental Material). "Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles". Verified Link

Sources

Advanced Cross-Coupling Strategies for Ethyl 2-acetylthiazole-4-carboxylate: Regioselective C–H Activation and α-Arylation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Introduction & Chemical Profile

Ethyl 2-acetylthiazole-4-carboxylate (CAS: 160060-21-9, Formula: C₈H₉NO₃S) is a highly versatile, bifunctional heterocyclic scaffold widely utilized in the synthesis of thiopeptide antibiotics and marine alkaloid analogs[1],[2]. From a synthetic perspective, this molecule presents a unique dual-reactivity profile that allows for orthogonal cross-coupling strategies without the need for pre-functionalized halogenated leaving groups on the ring.

By carefully selecting the catalytic system, researchers can direct palladium-catalyzed arylation to two distinct sites:

-

The C5 Position of the Thiazole Ring: Via direct C–H activation.

-

The α-Carbon of the C2-Acetyl Group: Via enolate transmetallation.

This application note details the mechanistic rationale, optimization data, and self-validating experimental protocols for both pathways, ensuring high regioselectivity and yield.

Pathway A: Regioselective Direct C5–H Arylation

Mechanistic Rationale (Expertise & Causality)

Thiazole-4-carboxylates are highly privileged substrates for direct C–H functionalization. The C5 position is inherently primed for activation due to the electronic influence of the adjacent heteroatoms and the electron-withdrawing C4-carboxylate group[3].

To achieve high yields and strict regiocontrol, the reaction operates via a Concerted Metallation-Deprotonation (CMD) mechanism[3]. Instead of relying on direct electrophilic palladation (which is slow and often unselective), the addition of a catalytic carboxylic acid (Pivalic acid, PivOH) acts as a crucial proton shuttle. The pivalate anion coordinates to the Pd(II) center, and its basic oxygen abstracts the C5 proton through a highly organized 6-membered transition state. This significantly lowers the activation energy for C–H bond cleavage.

Mechanistic Workflow

Fig 1: CMD mechanism for C5-H arylation using a pivalate proton shuttle.

Optimization of C5-Arylation Conditions

Quantitative data demonstrates that the inclusion of PivOH is not optional; it is the mechanistic driver of the reaction.

Table 1: Optimization of C5-Arylation with Bromobenzene

| Entry | Palladium Source | Ligand | Base / Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (5 mol%) | None | K₂CO₃ (2.0 eq) | Toluene | 15 |

| 2 | Pd(OAc)₂ (5 mol%) | PCy₃ (10 mol%) | K₂CO₃ (2.0 eq) | Toluene | 42 |

| 3 | Pd(OAc)₂ (5 mol%) | PCy₃ (10 mol%) | K₂CO₃ (2.0 eq) / PivOH (30 mol%) | Toluene | 88 |

| 4 | Pd(OAc)₂ (5 mol%) | PCy₃ (10 mol%) | Cs₂CO₃ (2.0 eq) / PivOH (30 mol%) | DMAc | 94 |

Standard Operating Protocol: C5-Arylation

Self-Validating System: The use of DMAc ensures full solubility of the carbonate base, while TLC monitoring (Hexanes/EtOAc 3:1) will show the rapid disappearance of the highly UV-active starting material.

-

Preparation: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with dry Nitrogen (N₂). Repeat three times.

-

Reagent Loading: Charge the tube with Ethyl 2-acetylthiazole-4-carboxylate (1.0 mmol, 199.2 mg), Aryl Bromide (1.2 mmol), Pd(OAc)₂ (5 mol%, 11.2 mg), Tricyclohexylphosphine (PCy₃) (10 mol%, 28.0 mg), Cs₂CO₃ (2.0 mmol, 651.6 mg), and Pivalic acid (PivOH) (30 mol%, 30.6 mg).

-

Solvent Addition: Add anhydrous DMAc (5.0 mL) via syringe. Seal the tube.

-

Reaction: Stir the mixture vigorously at 110 °C for 12 hours. The solution will transition from pale yellow to deep amber as the active Pd(0) species forms and cycles.

-

Workup: Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

-

Washing: Wash the organic filtrate with distilled water (3 × 15 mL) to remove DMAc, followed by brine (15 mL). Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure and purify via flash column chromatography (SiO₂, gradient 5% to 20% EtOAc in Hexanes).

Pathway B: Palladium-Catalyzed α-Arylation of the C2-Acetyl Group

Mechanistic Rationale (Expertise & Causality)

When functionalization of the acetyl side-chain is desired, the reactivity must be shifted away from the thiazole core. This is achieved by utilizing classical Buchwald α-arylation conditions[4],[5].

The critical parameters here are the base and the ligand . A strong base like Sodium tert-butoxide (NaOtBu) is required to quantitatively deprotonate the methyl ketone (pKa ~20) to form the reactive enolate. To prevent competitive β-hydride elimination or poly-arylation of the methyl group, a bidentate phosphine ligand with a wide bite angle, such as Xantphos, is strictly required[4]. Xantphos forces the Pd(II) intermediate into a geometry that dramatically accelerates reductive elimination, ensuring mono-arylation is the exclusive pathway.

Mechanistic Workflow

Fig 2: Pd-catalyzed α-arylation of the C2-acetyl group utilizing Xantphos.

Optimization of α-Arylation Conditions

The data below highlights the necessity of wide-bite-angle bidentate ligands to suppress complex mixture formation (aldol side-reactions).

Table 2: Optimization of α-Arylation with Bromobenzene

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2.5 mol%) | PPh₃ (10 mol%) | NaOtBu (2.2 eq) | THF | 12 (Complex mixture) |

| 2 | Pd₂(dba)₃ (2.5 mol%) | BINAP (5 mol%) | NaOtBu (2.2 eq) | THF | 55 |

| 3 | Pd₂(dba)₃ (2.5 mol%) | Xantphos (5 mol%) | NaOtBu (2.2 eq) | THF | 89 (Strict mono-arylation) |

| 4 | Pd₂(dba)₃ (2.5 mol%) | Xantphos (5 mol%) | K₃PO₄ (2.2 eq) | Toluene | 45 (Incomplete conversion) |

Standard Operating Protocol: α-Arylation

Self-Validating System: The use of saturated NH₄Cl during workup is a critical self-validating step; it immediately quenches any unreacted enolate and neutralizes the strong NaOtBu base, preventing base-catalyzed degradation of the newly formed α-aryl ketone during concentration.

-

Glovebox Preparation: To avoid quenching the strong base or oxidizing the active Pd(0) catalyst, assemble the reaction in an argon-filled glovebox.

-

Reagent Loading: In an oven-dried 20 mL vial, combine Pd₂(dba)₃ (2.5 mol%, 22.9 mg), Xantphos (5 mol%, 28.9 mg), and NaOtBu (2.2 mmol, 211.4 mg).

-

Substrate Addition: Dissolve Ethyl 2-acetylthiazole-4-carboxylate (1.0 mmol, 199.2 mg) and Aryl Bromide (1.1 mmol) in anhydrous THF (6.0 mL). Add this solution to the vial.

-

Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 70 °C in an oil bath for 8 hours.

-

Quenching (Critical Step): Cool the reaction to 0 °C in an ice bath. Carefully add saturated aqueous NH₄Cl (10 mL) dropwise to quench the reaction. The mixture will bubble slightly as residual base is neutralized.

-

Extraction: Extract the aqueous layer with EtOAc (3 × 15 mL). Combine the organic layers and wash with brine (20 mL). Dry over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (SiO₂, gradient 10% to 30% EtOAc in Hexanes) to isolate the pure α-arylated product.

Conclusion

Ethyl 2-acetylthiazole-4-carboxylate is a powerful synthon that offers divergent synthetic pathways. By manipulating the catalytic environment—employing CMD mechanisms for ring C–H activation or enolate transmetallation for side-chain functionalization—researchers can rapidly generate complex, highly functionalized thiazole architectures critical for modern drug discovery.

Sources

- 1. Ethyl 2-acetylthiazole-4-carboxylate | 160060-21-9 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. Mechanism selection for regiocontrol in base-assisted, palladium-catalysed direct C-H coupling with halides: first approach for oxazole- and thiazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Process Chemistry Protocol: Scale-Up Synthesis of Ethyl 2-acetylthiazole-4-carboxylate

Executive Summary & Mechanistic Overview

As a Senior Application Scientist, translating a bench-scale synthesis into a robust, pilot-scale process requires a deep understanding of reaction kinetics, thermodynamics, and process safety. Ethyl 2-acetylthiazole-4-carboxylate (CAS: 160060-21-9) is a highly valuable heterocyclic building block, prominently utilized in the total synthesis of marine alkaloids such as bacillamide A .

The most convergent synthetic route relies on a two-step, one-pot[4+1] Hantzsch-type construction. First, L-cysteine ethyl ester hydrochloride is condensed with pyruvaldehyde to form a diastereomeric mixture of an intermediate thiazolidine. Subsequently, this intermediate undergoes an oxidative dehydrogenation driven by Iodobenzene diacetate (IBD) to yield the fully aromatized thiazole .

Figure 1: Two-step synthetic pathway for Ethyl 2-acetylthiazole-4-carboxylate.

Process Chemistry Rationale: Bench vs. Pilot Scale

To scale this synthesis from 1 gram to 1 kilogram, several critical process modifications must be implemented to ensure safety, environmental compliance, and economic viability. The original literature protocol relies on dichloromethane (DCM) extractions and column chromatography—both of which are unscalable and environmentally hazardous.

We have engineered a self-validating process that replaces DCM with 2-Methyltetrahydrofuran (2-MeTHF), introduces exotherm-controlled dosing, and purifies the final Active Pharmaceutical Ingredient (API) intermediate via antisolvent crystallization.

Quantitative Scale-Up Metrics

| Parameter | Bench-Scale (Literature) | Pilot-Scale (This Protocol) | Process Rationale & Impact |

| Batch Size | 1.0 g (5.4 mmol) | 1.0 kg (5.38 mol) | 1000x scale-up to support preclinical API supply chains. |

| Extraction Solvent | Dichloromethane (DCM) | 2-Methyltetrahydrofuran | Eliminates halogenated waste; improves aqueous phase separation. |

| Oxidant Addition | Single bolus | 5 portions over 2 hours | Mitigates thermal runaway from the highly exothermic IBD oxidation. |

| Purification | Column Chromatography | Antisolvent Crystallization | Drastically reduces solvent usage and operational time. |

| Overall Yield | 62% | 60 - 65% | Maintains chemical efficiency while vastly improving throughput. |

Equipment & Safety Specifications

-

Reactor Setup: 20 L jacketed glass reactor equipped with a PTFE overhead stirrer, internal thermocouple, reflux condenser, and addition funnel.

-

Safety Considerations: Iodobenzene diacetate (IBD) is a strong oxidant. The oxidation step is exothermic and generates acetic acid and iodobenzene as byproducts. Temperature control (cooling jacket set to 10 °C during addition) is mandatory to prevent oxidative cleavage of the substrate.

Figure 2: Pilot-scale process workflow highlighting unit operations and solvent swaps.

Step-by-Step Scalable Protocol (1.0 kg Scale)

Phase 1: Thiazolidine Ring Formation (Condensation)

-

Preparation: Charge the 20 L jacketed reactor with 5.0 L of Deionized (DI) water and 1.0 kg (5.38 mol) of L-cysteine ethyl ester hydrochloride. Stir at 200 rpm until fully dissolved.

-

Neutralization: Slowly add 680 g (8.1 mol) of Sodium bicarbonate ( NaHCO3 ) in 100 g portions.

-

Causality: NaHCO3 liberates the free amine of the cysteine derivative. Portion-wise addition is strictly required to control the vigorous evolution of CO2 gas.

-

-

Solvent Addition: Add 5.0 L of absolute Ethanol to the reactor.

-

Reagent Dosing: Load pyruvaldehyde (40% aqueous solution, ~1.06 kg, 5.9 mol) into the addition funnel. Dose into the reactor over 45 minutes at room temperature.

-

Causality: Slow addition prevents the pyruvaldehyde from undergoing self-condensation (aldol-type degradation), maximizing the yield of the desired thiazolidine intermediate.

-

-

Heating: Ramp the reactor temperature to 60 °C and maintain for 8 hours.

-

In-Process Control (IPC) 1: Sample the mixture and analyze via HPLC. Proceed to Phase 2 when L-cysteine consumption is >98%.

Phase 2: Solvent Swap & Extraction

-

Concentration: Cool the reactor to 40 °C and apply vacuum (100 mbar) to distill off the ethanol.

-

Extraction: Break the vacuum with nitrogen and add 10.0 L of 2-Methyltetrahydrofuran (2-MeTHF) to the aqueous residue. Stir vigorously for 15 minutes, then halt stirring to allow phase separation.

-

Causality: 2-MeTHF is chosen over DCM because it is derived from renewable resources, avoids halogenated waste streams, and provides a sharp, rapid phase separation from water.

-

-

Separation: Drain the lower aqueous layer. Wash the aqueous layer with an additional 5.0 L of 2-MeTHF. Combine the organic layers and concentrate under reduced pressure to a volume of ~6.0 L.

Phase 3: Oxidation to Thiazole

-

Cooling: Adjust the reactor jacket to cool the 2-MeTHF solution to 10 °C.

-

Oxidant Addition: Weigh 3.65 kg (11.3 mol) of Iodobenzene diacetate (IBD). Add the IBD to the reactor in 5 equal portions over 2 hours, ensuring the internal temperature does not exceed 20 °C.

-

Causality: IBD acts as a two-electron oxidant, driving the aromatization of the heterocycle. The reaction is highly exothermic; controlled addition at a lowered initial temperature prevents thermal runaway and degradation of the ester moiety.

-

-

Maturation: Warm the reactor to 40 °C and stir for 4 hours.

-

IPC 2: Confirm complete consumption of the thiazolidine intermediate via HPLC.

Phase 4: Workup & Antisolvent Crystallization

-

Quench: Cool the reactor to 20 °C. Slowly add 5.0 L of 10% aqueous Sodium thiosulfate ( Na2S2O3 ) and stir for 30 minutes.

-

Causality: The thiosulfate quench acts as a self-validating safety mechanism, neutralizing any unreacted hypervalent iodine species before isolation.

-

-

Washing: Separate the aqueous layer. Wash the organic phase with 5.0 L of saturated brine.

-

Solvent Swap for Crystallization: Concentrate the organic layer under vacuum to a crude oil to remove 2-MeTHF and the iodobenzene byproduct.

-

Dissolution: Dissolve the crude oil in 2.0 L of Ethyl Acetate at 50 °C.

-

Crystallization: Slowly charge 6.0 L of Heptane (antisolvent) into the reactor over 1 hour. Initiate a controlled cooling ramp to 5 °C at a rate of 10 °C/hour. Seed crystals may be added at 35 °C to induce uniform nucleation.

-

Causality: Antisolvent crystallization completely bypasses the need for unscalable column chromatography, purging soluble impurities into the mother liquor.

-

-

Isolation: Filter the resulting white/off-white crystals via a Nutsche filter. Wash the filter cake with 1.0 L of cold Heptane.

-

Drying: Dry the product in a vacuum oven at 40 °C for 12 hours.

Analytical Validation

To ensure the synthesized Ethyl 2-acetylthiazole-4-carboxylate meets commercial and research-grade specifications , the following analytical parameters must be verified:

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 65–68 °C.

-

Purity (HPLC): >98% (Area %).

-

1 H NMR (300 MHz, CDCl3 ): δ 1.45 (t, 3H, J = 7.2 Hz, ester CH3 ), 2.79 (s, 3H, acetyl CH3 ), 4.49 (q, 2H, J = 7.2 Hz, ester CH2 ), 8.44 (s, 1H, thiazole 5-H).

References

-

A concise and efficient route to the total synthesis of bacillamide A and its analogues Arkivoc (2018). URL:[Link]

How to improve synthesis yield of Ethyl 2-acetylthiazole-4-carboxylate

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of Ethyl 2-acetylthiazole-4-carboxylate , a critical building block for marine alkaloids like bacillamide A[1].

The conventional [4+1] cyclocondensation approach often suffers from severe bottlenecks during the oxidation phase, leading to stalled yields and degraded intermediates[2]. This guide provides a self-validating, causality-driven framework to troubleshoot your workflow and push your overall yield past the 60% threshold.

Quantitative Yield Analysis: Oxidation Strategies

The primary failure point in synthesizing Ethyl 2-acetylthiazole-4-carboxylate lies in the aromatization of the thiazolidine intermediate. Below is a comparative analysis of established oxidation reagents:

| Oxidation Reagent | Reaction Time | Temperature | Overall Yield | Mechanistic Limitation / Advantage |

| Manganese Dioxide (MnO₂) | 18 h | Room Temp | 55%[2] | Heterogeneous; highly dependent on particle surface area. Prone to incomplete conversion. |

| Iodobenzene Diacetate (IBD) | 4 h | 40 °C | 62%[1] | Homogeneous; hypervalent iodine drives faster kinetics and cleaner two-electron aromatization. |

| NBS-Benzoyl Peroxide | Variable | Reflux | N/A[2] | Excessively harsh; high risk of off-target benzylic bromination at the C2-acetyl group. |

Troubleshooting Guides & FAQs

Q: My overall yield is stuck at 50-55% when using the standard MnO₂ oxidation protocol. How can I push past this bottleneck? A: The traditional method utilizes MnO₂ to oxidize the intermediate ethyl 2-acetyl-1,3-thiazolidine-4-carboxylate[2]. However, MnO₂ is a heterogeneous oxidant. Its efficacy is heavily reliant on activation state and surface area, which necessitates long reaction times (up to 18 hours) and often results in non-specific degradation. Causality & Solution: Switch to a hypervalent iodine reagent, specifically Iodobenzene diacetate (IBD)[1]. IBD shifts the oxidation to a homogeneous phase, facilitating a much cleaner dehydrogenation process. By stirring with IBD at 40 °C, the reaction time is slashed to 4 hours, and yields reliably increase to ~62%[1].

Q: During the initial condensation phase, the reaction mixture turns dark and yields drop significantly. What is causing this? A: This is a classic symptom of pyruvaldehyde degradation. Pyruvaldehyde is highly sensitive to strong bases and elevated temperatures, readily undergoing polymerization or aldol-type side reactions. Causality & Solution: The condensation of L-cysteine ethyl ester hydrochloride with pyruvaldehyde must be strictly pH-controlled. Use a mild base like Sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride salt without creating a highly alkaline environment[3]. Maintain the reaction at exactly 60 °C in a biphasic water/ethanol co-solvent system[3]. This ensures the pyruvaldehyde remains stable long enough to undergo nucleophilic attack by the cysteine thiol.

Q: The intermediate thiazolidine forms as a 1:1 diastereomeric mixture. Do I need to resolve this before oxidation? A: No. The formation of a 1:1 diastereomeric mixture is expected due to the creation of a new chiral center at C2 during ring closure[2]. Causality & Solution: The subsequent oxidation step removes hydrogen atoms to form the fully conjugated, aromatic thiazole ring. This aromatization flattens the ring into a planar geometry (sp² hybridization), inherently destroying the chiral centers at both C2 and C4. Therefore, the crude diastereomeric mixture can be carried directly into the oxidation step without any chromatographic separation[2].

Mechanistic Workflow

Workflow: Optimized two-step synthesis of Ethyl 2-acetylthiazole-4-carboxylate via IBD oxidation.

Self-Validating Experimental Protocol

This optimized two-step protocol utilizes IBD to maximize yield and purity. Every phase includes a self-validation checkpoint to ensure the reaction is proceeding correctly.

Phase 1: [4+1] Cyclocondensation

-

Preparation : Dissolve 1.0 g (5.4 mmol) of L-cysteine ethyl ester hydrochloride in 25 mL of deionized water[3].

-

Neutralization : Slowly add 0.68 g (8.1 mmol) of Sodium bicarbonate (NaHCO₃)[3].

-

Self-Validation Check: Observe mild effervescence (CO₂ evolution). The solution should clarify as the free amine is generated.

-

-

Condensation : Prepare a solution of 0.43 g (5.9 mmol) pyruvaldehyde in 25 mL of ethanol. Add this dropwise to the aqueous cysteine solution[3].

-

Heating : Stir the reaction mixture at 60 °C for 8 hours[3].

-

Extraction : Concentrate the mixture under vacuum to remove the ethanol. Extract the remaining aqueous residue with dichloromethane (2 × 30 mL)[3]. Dry the combined organic layers over anhydrous sodium sulfate.

-

Self-Validation Check: Spot the organic layer on a TLC plate (20% Ethyl acetate/Hexane). You should observe the complete consumption of the highly polar cysteine ester and the appearance of a new, less polar spot corresponding to the intermediate thiazolidine.

-

Phase 2: IBD-Mediated Oxidation

-

Solvent Adjustment : Concentrate the dried dichloromethane extract to approximately half its volume (30 mL)[3].

-

Oxidation : Add 3.65 g (11.3 mmol) of Iodobenzene diacetate (IBD) directly to the solution[3].

-

Aromatization : Stir the mixture at 40 °C for 4 hours[3].

-

Causality: Mild heating to 40 °C provides the exact activation energy required to accelerate the hypervalent iodine-mediated dehydrogenation without triggering thermal degradation of the ester.

-

-

Purification : Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography using an isocratic elution of 5% Ethyl acetate in Hexane[3].

-

Final Validation : The product should isolate as a solid with a melting point of 65-67 °C[1].

-

Analytical Check: Confirm success via ¹H NMR (300 MHz, CDCl₃). The definitive marker of successful aromatization is the appearance of a sharp singlet at δ 8.44 ppm , which corresponds to the newly formed aromatic thiazole 5-H proton[1].

-

References

-

Kumar, S., et al. (2018). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc, part iii, 354-361.[Link]

Sources

Purification methods for crude Ethyl 2-acetylthiazole-4-carboxylate

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused, in-depth guide to the purification of crude Ethyl 2-acetylthiazole-4-carboxylate. As a Senior Application Scientist, my goal is to move beyond simple step-by-step instructions. This guide is built on a foundation of chemical principles to explain the causality behind each experimental choice, empowering you to not only follow protocols but also to troubleshoot and adapt them effectively.

Initial Assessment: Understanding Your Crude Material

Before any purification attempt, a quick assessment of your crude product is essential. This initial analysis will guide your choice of purification strategy and set you up for success.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical appearance of crude Ethyl 2-acetylthiazole-4-carboxylate?

A: The crude product is typically an off-white, yellow, or brownish solid or a thick oil, depending on the impurities present. Pure Ethyl 2-acetylthiazole-4-carboxylate is a white to off-white or yellow powder or crystalline solid.[1]

Q2: What are the most common impurities I should expect?

A: Impurities are highly dependent on the synthetic route. For the common synthesis from L-cysteine ethyl ester hydrochloride and pyruvaldehyde, you might encounter unreacted starting materials, diastereomeric thiazolidine intermediates, or over-oxidation by-products.[2] Multistep syntheses can introduce a variety of reagents and side-products that are crucial to remove.[2]

Q3: Which initial analytical techniques are most informative?

A: Thin-Layer Chromatography (TLC) is indispensable. It will give you a qualitative picture of the number of components in your crude mixture and help in developing a solvent system for column chromatography. A preliminary ¹H NMR can also be very insightful, revealing the presence of starting materials or major by-products by comparing it to the known spectrum of the pure product.

Purification Strategy: A Decision-Making Workflow

The two primary methods for purifying a solid compound like Ethyl 2-acetylthiazole-4-carboxylate are recrystallization and column chromatography. The choice depends on the nature and quantity of both your product and its impurities.

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Guide: Column Chromatography